molecular formula C13H12ClN3O B8343551 2-amino-N-(2-chloropyridin-3-yl)-5-methylbenzamide

2-amino-N-(2-chloropyridin-3-yl)-5-methylbenzamide

Cat. No.: B8343551
M. Wt: 261.70 g/mol
InChI Key: FTSKMIKTYBMCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-chloropyridin-3-yl)-5-methylbenzamide is a useful research compound. Its molecular formula is C13H12ClN3O and its molecular weight is 261.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

2-amino-N-(2-chloropyridin-3-yl)-5-methylbenzamide

InChI

InChI=1S/C13H12ClN3O/c1-8-4-5-10(15)9(7-8)13(18)17-11-3-2-6-16-12(11)14/h2-7H,15H2,1H3,(H,17,18)

InChI Key

FTSKMIKTYBMCRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NC2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide (5.07 g, 17.38 mmol), ammonium chloride (5.30 g, 99.1 mmol) in methanol (170 mL) was treated with zinc dust (8.1 g, 123.9 mmol) and stirred for 1 hour at room temperature. The mixture was diluted with ethyl acetate (300 mL) then filtered and concentrated under reduced pressure. The crude product was dissolved in refluxing methanol (350 mL) then cooled to room temperature and treated with water (300 mL) to give a white precipitate which was filtered, washed with water (50 mL) and dried under high vacuum at 60° C. to give 2-amino-N-(2-chloropyridin-3-yl)-5-methylbenzamide (3.3 g). M.p.=187-190° C.; 400 MHz 1H NMR (DMSO-d6) δ: 9.87 (s, 1H), 8.25 (dd, J=2.0, 4.8 Hz, 1H), 8.02 (dd, J=2.0, 8.0 Hz, 1H), 7.52 (s, 1H), 7.45 (dd, J=4.8, 8.0 Hz, 1H), 7.04 (dd, J=2.0, 8.8 Hz, 2H), 6.67 (d, J=8.4 Hz, 1H), 6.21 (s, 2H), 2.19 (s, 3H); LCMS [M+H]: 262.
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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